molecular formula C28H25ClO3 B8613446 3,4,5-Trisbenzyloxybenzyl Chloride CAS No. 96277-83-7

3,4,5-Trisbenzyloxybenzyl Chloride

Cat. No.: B8613446
CAS No.: 96277-83-7
M. Wt: 444.9 g/mol
InChI Key: QXTAPRJMIVFHGQ-UHFFFAOYSA-N
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Description

3,4,5-Trisbenzyloxybenzyl Chloride is a benzyl-protected derivative of gallic acid (3,4,5-trihydroxybenzoic acid), where the hydroxyl groups are substituted with benzyl ethers, and the carboxylic acid is converted to an acyl chloride. This compound is critical in organic synthesis, particularly in multi-step reactions where protecting groups are necessary to prevent undesired side reactions. The benzyl groups enhance solubility in non-polar solvents and provide steric protection, while the acyl chloride moiety enables nucleophilic substitution reactions, such as esterification or amidation .

Properties

CAS No.

96277-83-7

Molecular Formula

C28H25ClO3

Molecular Weight

444.9 g/mol

IUPAC Name

5-(chloromethyl)-1,2,3-tris(phenylmethoxy)benzene

InChI

InChI=1S/C28H25ClO3/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17H,18-21H2

InChI Key

QXTAPRJMIVFHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CCl

Origin of Product

United States

Comparison with Similar Compounds

3,4,5-Trimethoxybenzoyl Chloride (TMBCl)

  • Structure : Features three methoxy (-OCH₃) groups and an acyl chloride (-COCl) on the benzene ring.
  • Molecular Formula : C₁₀H₁₁ClO₄ (vs. C₂₈H₂₃ClO₃ for Trisbenzyloxybenzyl Chloride).
  • Reactivity :
    • Methoxy groups are electron-donating, slightly activating the acyl chloride toward nucleophilic attack.
    • Less steric hindrance compared to benzyloxy groups, enabling faster reaction kinetics in esterification and amidation .
  • Applications : Widely used in Wittig, Stille, and Heck reactions as a catalyst or intermediate. Also employed in synthesizing pharmaceuticals and agrochemicals .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

  • Structure : Contains electron-withdrawing substituents (-Cl and -CF₃) on the benzene ring.
  • Reactivity :
    • Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.
    • Contrasts with Trisbenzyloxybenzyl Chloride, where electron-donating benzyloxy groups reduce electrophilicity but improve stability .
  • Applications : Used in synthesizing herbicides and specialty polymers requiring high electrophilic reactivity .

Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Features hydroxyl (-OH) groups instead of benzyloxy or methoxy substituents.
  • Reactivity :
    • Hydroxyl groups are highly polar and prone to oxidation. Benzyl protection in Trisbenzyloxybenzyl Chloride mitigates this instability.
    • Used as a precursor in antioxidant and anti-inflammatory drug synthesis, whereas Trisbenzyloxybenzyl Chloride is more suited for controlled organic reactions .

Comparative Data Table

Property 3,4,5-Trisbenzyloxybenzyl Chloride 3,4,5-Trimethoxybenzoyl Chloride 3-Chloro-5-(trifluoromethyl)benzoyl Chloride Caffeic Acid Derivatives
Molecular Formula C₂₈H₂₃ClO₃ C₁₀H₁₁ClO₄ C₈H₃Cl₂F₃O C₉H₈O₄
Substituents 3 Benzyloxy (-OBn) 3 Methoxy (-OCH₃) -Cl, -CF₃ 2 Hydroxyl (-OH)
Electron Effects Electron-donating Electron-donating Electron-withdrawing Electron-donating
Reactivity Moderate (steric hindrance) High Very High Low (unprotected -OH)
Solubility High in organic solvents Moderate in polar solvents Low in water High in polar solvents
Key Applications Protecting group strategies Catalysis, drug synthesis Herbicides, polymers Antioxidants, supplements

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